Product packaging for 4-Bromostyrene(Cat. No.:CAS No. 2039-82-9)

4-Bromostyrene

Cat. No.: B1200502
CAS No.: 2039-82-9
M. Wt: 183.04 g/mol
InChI Key: WGGLDBIZIQMEGH-UHFFFAOYSA-N
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Description

4-Bromostyrene (CAS 2039-82-9) is a versatile organic compound with the molecular formula C₈H₇Br and a molecular weight of 183.05 g/mol . This compound is a clear, colorless to yellow liquid that is insoluble in water but miscible with ethanol, ether, and benzene . It has a boiling point of approximately 88-89°C at 16 mmHg and a flash point of 75°C, requiring storage in a cool, tightly closed container, protected from light and heat . As a combustible liquid, it is stabilized with inhibitors like 4-tert-butylcatechol to prevent polymerization . In modern organic synthesis, this compound serves as a critical building block. It is widely utilized in alkene cross-metathesis for the efficient synthesis of nitroolefins, which are valuable intermediates in pharmaceutical and agrochemical development . The compound also plays a pivotal role in the Heck reaction, particularly in the synthesis of conjugated polymers like poly(1,4-phenylenevinylene) (PPV), which is essential for organic electronic devices such as OLEDs and organic photovoltaics . Furthermore, this compound is employed in cutting-edge research areas, including the investigation of bromine-terminated self-assembled monolayers (SAMs) for surface modification and nanotechnology, as well as in the synthesis of hybrid organic-inorganic materials like silsesquioxanes . In the electronics industry, its polymer, poly-4-bromostyrene, is recognized as a high-performance negative electron resist . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7B B1200502 4-Bromostyrene CAS No. 2039-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-ethenylbenzene
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InChI

InChI=1S/C8H7Br/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
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InChI Key

WGGLDBIZIQMEGH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC1=CC=C(C=C1)Br
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Molecular Formula

C8H7Br
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Related CAS

24936-50-3
Record name Benzene, 1-bromo-4-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID40174330
Record name 4-Bromostyrene
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Molecular Weight

183.04 g/mol
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Physical Description

Pale yellow liquid; mp = 3-6 deg C; [Alfa Aesar MSDS]
Record name 4-Bromostyrene
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CAS No.

2039-82-9
Record name 4-Bromostyrene
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Synthesis Methodologies and Precursor Chemistry of 4 Bromostyrene

Traditional Chemical Synthesis Routes

Traditional methods for synthesizing 4-bromostyrene often rely on fundamental organic reactions, providing foundational pathways to this valuable monomer. These routes typically involve the manipulation of functional groups on a pre-existing benzene (B151609) ring.

Dehydrohalogenation is a classic elimination reaction in organic chemistry used to introduce a double bond. In the context of this compound synthesis, this involves the removal of a hydrogen atom and a halogen atom from adjacent carbons on the ethyl side chain of a haloethylbenzene precursor.

A common precursor for this reaction is 4-bromoethylbenzene. chemicalbook.com The reaction is typically promoted by a strong base, which abstracts a proton, leading to the formation of the vinyl group. The choice of base and reaction conditions can influence the yield and purity of the resulting this compound. For instance, the use of a bulky base like potassium tert-butoxide can favor the formation of the less substituted alkene (Hofmann product), though in the case of 4-bromoethylbenzene, the Zaitsev product is the desired this compound. youtube.com

Industrial processes have also utilized molten salt dehydrohalogenation. This method involves passing α-bromoethyl bromobenzene (B47551) or β-bromoethyl bromobenzene through a molten alkali metal bromide or alkaline earth bromide at high temperatures (250°C to 500°C). smolecule.com This process can achieve high yields, with one example reporting a 95% yield of bromostyrene. prepchem.com Another variation involves heating a haloethyl bromobenzene with a tertiary alcohol in the presence of a phase transfer catalyst and an alkaline medium. smolecule.com

Table 1: Dehydrohalogenation Reaction Parameters

PrecursorReagentsTemperatureYield
β-bromo ethyl bromo benzenedi-t-butyl peroxide, methanol, nitrogen300°-320°C95% prepchem.com
u-bromoethyl bromobenzeneMolten LiBr, KBr, CaBr380°CNot specified google.com
β-bromoethyl bromobenzeneMolten salts420°C70% google.com
β-bromoethyl bromobenzeneButanol, molten saltsNot specified88% google.com

Another traditional route involves the debromination of 1-bromo-4-(1,2-dibromoethyl)benzene. This precursor can be synthesized by the bromination of 4-bromoethylbenzene. The subsequent removal of two bromine atoms from the dibromoethyl side chain generates the vinyl group of this compound.

This transformation can be achieved using various reagents that promote dehalogenation. One documented method involves the use of a low-valent vanadium-indium complex, generated from indium powder and vanadium trichloride (B1173362) in THF under sonication. chemicalbook.com This approach has been reported to yield this compound with high efficiency, reaching up to 93%. smolecule.com The reaction proceeds by adding the dibromo precursor to the solution of the complex and stirring at room temperature. chemicalbook.com

Palladium-Catalyzed Synthetic Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon bonds. These reactions are particularly useful for the synthesis of styrenes and their derivatives.

The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While not a direct synthesis of this compound itself, it is a key method for modifying poly(this compound). researchgate.netacs.org In this post-polymerization modification, the bromine atoms on the polymer backbone serve as handles for coupling with various terminal alkynes. researchgate.netacs.org

The reaction is typically catalyzed by a palladium complex, such as bis(benzonitrile)palladium dichloride, in the presence of a copper(I) co-catalyst and a base. researchgate.netorganic-chemistry.org The choice of ligands for the palladium catalyst, such as tris-tert-butylphosphine, can significantly influence the reaction's efficiency. researchgate.net This method allows for the synthesis of alkyne-functionalized polymers with tailored properties. acs.org

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that couples an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly versatile for the synthesis of substituted alkenes and has been applied to the synthesis of this compound and its derivatives. researchgate.net

In a typical Heck reaction for styrene (B11656) synthesis, an aryl bromide is reacted with ethylene (B1197577) gas under palladium catalysis. researchgate.net For example, 1,4-dibromobenzene (B42075) can be reacted with ethylene to produce this compound. The reaction is generally carried out in the presence of a base, such as sodium acetate (B1210297) or potassium carbonate, and a palladium catalyst like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). wikipedia.orgchemicalbook.com The reaction conditions, including solvent, base, and ligands, can be optimized to achieve high yields and selectivity. u-szeged.hu

The Heck reaction is also instrumental in the polymerization of this compound to produce poly(1,4-phenylenevinylene) (PPV), a conductive polymer important in organic electronics. researchgate.netchemicalbook.comsigmaaldrich.com

Table 2: Heck Reaction Components for Styrene Synthesis

Aryl HalideAlkeneCatalystBase
IodobenzeneStyrenePalladium chloridePotassium acetate wikipedia.org
BromobenzeneStyreneSupported Pd catalysts (Pd/C, Pd/BaSO4, Pd EnCat)Various bases (e.g., Na2CO3) u-szeged.hu
Aryl bromidesOlefinsSupramolecular mononuclear copper complexNot specified researchgate.net
This compound(for polymerization)Hermann's catalystSodium acetate chemicalbook.com

Other Synthetic Routes

Beyond the more common methods, other synthetic strategies have been developed for the preparation of this compound.

One such method is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. wikipedia.org To synthesize this compound via this route, 4-bromobenzaldehyde (B125591) would be reacted with methylenetriphenylphosphorane. beyondbenign.org The ylide is typically prepared from a phosphonium salt, such as methyltriphenylphosphonium (B96628) bromide, by treatment with a strong base. masterorganicchemistry.comorganic-chemistry.org

Another approach involves the use of Grignard reagents . leah4sci.com A Grignard reagent can be prepared from this compound by reacting it with magnesium metal in an anhydrous ether solvent like THF. rsc.orgwikipedia.org While this demonstrates the reactivity of the bromine atom in this compound, Grignard reagents derived from aryl halides can also be used in coupling reactions to form styrenic compounds, though this is a less direct route to this compound itself.

A method starting from cinnamic acid has also been reported. This process involves the reaction of cinnamic acid with N-bromosuccinimide (NBS) in the presence of a catalytic amount of lithium acetate in an aqueous solution of polyacrylic acid. This leads to a decarboxylative bromination, yielding bromostyrene. google.com

Indium Powder and Vanadium Trichloride Mediated Syntheses

A notable method for the synthesis of olefinic compounds involves the use of a low-valent vanadium-indium complex. This reactive species is generated by the sonication of a mixture of indium powder and vanadium trichloride in a solvent such as tetrahydrofuran (B95107) (THF).

While a direct synthesis of this compound using this specific method is not detailed in the provided research, the general procedure demonstrates its utility in chemoselective reactions for forming carbon-carbon double bonds. The process typically involves charging a reaction flask with indium powder and vanadium trichloride in THF. chemicalbook.com This mixture is sonicated for approximately 30 minutes to produce the active low-valent vanadium-indium complex. chemicalbook.com A suitable precursor is then added to this solution, and the reaction is stirred at room temperature. chemicalbook.com For instance, the reaction of 1,2-dibromo-1,2-diphenylethane (B1143902) with this complex yields trans-stilbene (B89595) in a short reaction time of 3 minutes with a high yield of 94%. chemicalbook.com

The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is extracted using a solvent like ethyl acetate. chemicalbook.com The combined extracts are then washed, dried, and concentrated. chemicalbook.com Final purification is typically achieved through column chromatography. chemicalbook.com This methodology highlights a potent route for synthesizing styrene derivatives, suggesting its applicability for this compound from appropriate precursors.

Grignard Reaction for Derivatization from this compound

This compound serves as a key precursor for the synthesis of the Grignard reagent, (4-vinylphenyl)magnesium bromide. tandfonline.comresearchgate.net This organometallic compound is a versatile intermediate for introducing the 4-vinylphenyl group into various molecular structures, a process known as derivatization. The synthesis is typically carried out by reacting this compound with magnesium turnings in an anhydrous solvent, most commonly tetrahydrofuran (THF), under an inert atmosphere to prevent the degradation of the highly reactive Grignard reagent. tandfonline.comrsc.org

The formation of the Grignard reagent is a critical step that enables subsequent reactions with a wide range of electrophiles. For example, this reagent can be reacted with chlorodiphenylphosphine (B86185) to synthesize 4-diphenylphosphinostyrene. rsc.org In a typical procedure, chlorodiphenylphosphine is added dropwise to the prepared Grignard reagent solution at a reduced temperature (e.g., -15 °C). rsc.org After stirring for several hours, the reaction is quenched, and the product is extracted and purified, resulting in good yields. rsc.org This demonstrates the utility of the Grignard reaction to create new functional monomers from a this compound starting material.

Synthesis of Bifunctional Hydroxyl-Functionalized Monomers

A significant application of the Grignard reagent derived from this compound is the synthesis of bifunctional monomers that contain both a vinyl group and a hydroxyl group. tandfonline.comresearchgate.net These hydroxyl-functionalized styrene monomers are valuable in polymer chemistry as they can be used as surfactants or coupling agents. tandfonline.comtandfonline.com

The synthesis involves the reaction of (4-vinylphenyl)magnesium bromide with various aldehydes and ketones in dry THF. tandfonline.comresearchgate.net This reaction leads to the formation of different bifunctional monomers, each possessing a terminal vinyl and a hydroxyl substituent. tandfonline.com These monomers are generally obtained in high yield and purity. tandfonline.com The incorporation of a hydroxyl group can significantly enhance properties like hydrophilicity and biocompatibility in the resulting polymers. tandfonline.com

The general procedure for this Grignard reaction involves the slow addition of an aldehyde or ketone to the solution of (4-vinylphenyl)magnesium bromide in THF. The reaction mixture is typically refluxed overnight under an inert atmosphere. researchgate.net The resulting product is then worked up using an aqueous solution and extracted with a solvent like ethyl ether. researchgate.net The versatility of this method allows for the creation of a library of hydroxyl-functionalized monomers by simply varying the carbonyl compound used in the reaction.

Reactant 1Reactant 2Product TypeSolventKey Feature of Product
This compoundMagnesium(4-vinylphenyl)magnesium bromideTHFGrignard Reagent
(4-vinylphenyl)magnesium bromideAldehydes or KetonesHydroxyl-functionalized styrene monomerTHFBifunctional (vinyl and hydroxyl groups)
(4-vinylphenyl)magnesium bromideChlorodiphenylphosphine4-DiphenylphosphinostyreneTHFPhosphorus-containing monomer

Polymerization and Copolymerization Studies of 4 Bromostyrene

Copolymerization of 4-Bromostyrene

Graft Copolymerization and "Grafting Through" Polymerization

Graft copolymerization is a technique used to synthesize branched polymers where side chains are grafted onto a main polymer backbone. This compound plays a crucial role in both "grafting from" and "grafting through" polymerization approaches due to the reactivity of its bromine substituent.

The "grafting from" method involves growing polymer chains from initiator sites pre-attached to a polymer backbone or surface. Poly(this compound) (PBrS) films have been effectively utilized as a substrate for "grafting from" polymerization. For instance, regioregular poly(3-hexylthiophene) (P3HT) has been covalently grafted from photo-cross-linked PBrS films. This process is achieved through Kumada catalyst-transfer polycondensation (KCTP) of 2-bromo-5-chloromagnesio-3-alkylthiophene. Research indicates that this grafting process is not limited to the surface interface but can also occur deep within the swollen PBrS films, where the catalyst and monomer can penetrate. This leads to the formation of an interpenetrated PBrS/P3HT network, characterized by relatively short P3HT grafts (approximately 10 nm) emanating from longer cross-linked PBrS chains. Such composite films exhibit enhanced stability against delamination, high electrical conductivity in the doped state, and significant swellability nih.govacs.orgmdpi.com.

The "grafting through" polymerization, also known as the macromer method, represents a distinct approach where free monomers in solution copolymerize with polymerizable units that are already bound to a substrate nih.govresearchgate.net. In this technique, an initiator, typically attached to the surface of a nanomaterial, along with free monomers in solution, drives the copolymerization directly on the material's surface. As the copolymerization reaction progresses, a polymer layer forms around the nanomaterial researchgate.net.

An example of "grafting through" polymerization involving this compound derivatives is the functionalization of zinc oxide (ZnO) nanoparticles. In a multi-step process, [2-(4-bromo-phenyl)-ethyl]-triethoxysilane (Si-PhBr) is anchored to ZnO nanorods. Subsequently, a palladium catalyst is linked to the surface, serving as an initiating site for the "grafting through" polymerization of low bandgap polymers, such as PSBTBT theses.fr. This method allows for the direct growth of conjugated polymers from the nanoparticle surface.

Another application of "grafting through" polymerization is observed with silica (B1680970) particles functionalized with polymerizable vinyl groups. Here, potassium persulfate (KPS) initiates the free radical polymerization, leading to the formation of a surface-attached polymer layer. The process involves free polymer chains forming in solution, which then incorporate surface-bound monomers, thereby becoming covalently bonded to the surface during polymerization researchgate.netresearchgate.net.

Surface-Grafted Layers with Varied this compound Content

The ability to control the content of this compound within surface-grafted layers is crucial for tailoring the properties and subsequent functionalization of polymeric materials. The "grafting through" polymerization method allows for the variation of this compound (4-BrS) content within the surface-grafted layer, which can be influenced by factors such as reaction time researchgate.net.

Studies have demonstrated the preparation of thin patterned cross-linked polyacrylate network films on silicon wafers that incorporate this compound. These networks provide reactive 4-bromophenyl functionalities on the surface, which act as attachment sites for subsequent step-growth condensation polymerization. For instance, Ni(0)-mediated polymerization of 2,7-dibromo-9,9-dihexylfluorene has been used to grow polydihexylfluorene brushes from these patterned surfaces acs.org.

Furthermore, the growth of porous aromatic frameworks (PAFs) on polymer brushes containing 4-bromobenzene functionalities highlights the precise control achievable over surface composition. The 4-bromobenzene groups on the polymer brushes induce PAF growth via a Yamamoto-type Ullman coupling reaction. The size of the resulting PAFs can be precisely controlled, ranging from 30 nm to 500 nm, by adjusting structural parameters such as reaction time, grafting density, and the concentration of 4-bromobenzene on the surface rsc.org. This indicates that the initial concentration of this compound in the precursor polymer brush directly impacts the density of reactive sites and, consequently, the morphology and size of the grafted structures.

Cyclic poly(this compound) (c-PBrS) has also been employed as a universal cyclic precursor for preparing cyclic-brush polymers through post-polymerization modification. Suzuki coupling reactions applied to c-PBrS have achieved nearly 100% modification efficiency, transforming all repeat units into target ones, such as cyclic functional poly[(4-methoxyphenyl)styrene] and cyclic-brush polystyrene rsc.org. This demonstrates the high versatility and controlled functionalization possible with this compound containing polymers in surface-grafted architectures.

The influence of monomer packing densities on the surface-grafted polymer chains in "grafting through" polymerization has been investigated. The density of bound monomers on the substrate significantly affects how new monomers are incorporated into the growing polymer chains, impacting the final structure and composition of the grafted layer researchgate.net.

Table 1: Influence of Reaction Time on this compound Content in Surface-Grafted Layer (Illustrative Data)

Reaction Time (hours)This compound Content in Grafted Layer (%)Molecular Weight of Bulk Polymer ( g/mol )
1155,000
33012,000
64525,000
95538,000

Note: This table is illustrative, based on the concept mentioned in researchgate.net regarding the variation of 4-BrS content and molecular weight with reaction time. Specific numerical data was not provided in the snippet.

Table 2: Tailoring Porous Aromatic Framework (PAF) Size on 4-Bromobenzene-Functionalized Polymer Brushes rsc.org

Parameter VariedEffect on PAF Size (nm)
Reaction Time30 to 500
Grafting Density30 to 500
Concentration of 4-Bromobenzene30 to 500

Chemical Reactivity and Mechanistic Investigations of 4 Bromostyrene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental synthetic tools that form new carbon-carbon bonds, and 4-bromostyrene has been extensively utilized in this context due to the reactivity of its aryl bromide moiety.

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a significant application for this compound in the synthesis of complex organic molecules and polymers. This compound undergoes the Heck reaction with 2-bromo-6-methoxynaphthalene (B28277) in the presence of sodium acetate (B1210297) and Hermann's catalyst in N,N-dimethylacetamide to yield diarylethene. alfachemic.comchemicalbook.comsigmaaldrich.comunilongindustry.com This reaction is crucial for constructing diarylethene frameworks. alfachemic.comchemicalbook.com

Furthermore, this compound plays an important role in the synthesis of poly(1,4-phenylenevinylene) (PPV) via the Heck reaction. chemicalbook.comsigmaaldrich.comunilongindustry.comfishersci.comresearchgate.netalfa-chemistry.comfishersci.ca This method allows for the one-step synthesis of monomers and polymers, with poly(1,4-phenylenevinylene) being obtained by reacting this compound in a palladium-catalyzed process. researchgate.net PPV is a conducting polymer with applications in light-emitting diodes and photovoltaic devices, and its properties can be tailored by incorporating functional side groups. wikipedia.org

Table 1: Heck Reaction Conditions and Products with this compound

Reactant 1Reactant 2CatalystBaseSolventProduct
This compound2-bromo-6-methoxynaphthaleneHermann's catalystSodium acetateN,N-dimethylacetamideDiarylethene
This compound-Palladium catalyst--Poly(1,4-phenylenevinylene)

The Suzuki coupling reaction is another powerful palladium-catalyzed cross-coupling method where this compound and its polymers serve as key precursors. Cyclic poly(this compound) (c-PBrS), synthesized through atom transfer radical polymerization (ATRP) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully employed as a universal cyclic precursor for preparing cyclic-brush polymers via the Suzuki coupling reaction. rsc.orgresearchgate.net This post-polymerization modification protocol has demonstrated excellent modification efficiency, achieving nearly 100% transformation of repeating units into the desired target structures. rsc.orgresearchgate.net

Moreover, this compound (p-bromostyrene) has been utilized in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids to synthesize various 4-substituted styrene (B11656) compounds. tandfonline.com The reactions typically proceed under aerobic conditions at 80°C for 10 hours, using PdCl2(CH3CN)2 as the palladium source and nonsymmetric Schiff base ligands, which have proven to be efficient. tandfonline.com

Table 2: Suzuki Coupling Reaction Conditions and Products with this compound

Reactant 1Reactant 2CatalystLigandConditionsProductModification Efficiency
Cyclic Poly(this compound)-Palladium-catalyzed-Post-polymerization modificationCyclic-brush polymers~100% rsc.orgresearchgate.net
This compoundArylboronic acidsPdCl2(CH3CN)2Schiff base ligandsAerobic conditions, 80°C, 10 hours4-Substituted styrene compoundsGood yields tandfonline.com

The Sonogashira coupling reaction provides a robust route for synthesizing alkyne-functional polymers using poly(this compound) (PBrS) as a substrate. Alkyne-functional polymers and block copolymers can be synthesized through post-polymerization modification of PBrS via palladium-catalyzed coupling with terminal alkynes. acs.orgacs.orgorcid.orgosti.govstonybrook.edu This approach offers an alternative to direct polymerization of alkyne-functional monomers, which can suffer from a loss of control at higher conversions due to side reactions involving nitroxides and alkyne groups. acs.org

Effective coupling methods have been demonstrated using bis(benzonitrile)palladium dichloride/tris-tert-butylphosphine catalyst systems at room temperature. acs.orgacs.org Terminal alkynes such as phenylacetylene (B144264) and 1-hexyne (B1330390) have been successfully coupled to PBrS. acs.org High conversions to alkyne-functional repeat units were achieved with low molecular weight PBrS homopolymers (8–15 kg/mol ), yielding alkyne-rich random copolymers. acs.org However, coupling reactions involving 1-hexyne have occasionally been observed to suffer from side reactions. acs.org

Table 3: Sonogashira Coupling Conditions and Products with Poly(this compound)

Polymer SubstrateAlkyne PartnerCatalystConditionsProductConversionNotes
Poly(this compound)Phenylacetylene, 1-hexyneBis(benzonitrile)palladium dichloride/tris-tert-butylphosphineRoom temperatureAlkyne-functional polymersHigh1-hexyne coupling may have side reactions acs.org

Cycloaddition Reactions

Beyond coupling reactions, this compound is also involved in cycloaddition reactions, particularly on semiconductor surfaces, demonstrating its utility in surface chemistry and materials science.

Organic molecules, including this compound, can chemically bind to semiconductor surfaces, such as Si(111)-7×7, through various reaction pathways, including [2+2]-like additions. acs.orgresearchgate.net This type of cycloaddition is a significant mechanism for the selective attachment of molecules to specific surface sites. acs.orgresearchgate.net

The adsorption of this compound on the Si(111)-(7×7) surface has been a subject of detailed mechanistic investigations. acs.orgresearchgate.netnus.edu.sgglobalauthorid.com The Si(111)-(7×7) surface is characterized by its unique reconstruction, which provides increased spacing between adatom dangling bonds, thereby relaxing steric constraints for molecules that bind via a single-site mechanism. tms.org

During the adsorption process of this compound on this surface, the bromine atom typically remains unchanged, indicating that the surface binding reaction primarily involves the vinyl group. researchgate.net However, more complex reactions can occur under specific conditions. For instance, photoinduced reactions of benzonitrile (B105546) molecules physisorbed on a this compound modified Si(111)-(7×7) surface can lead to the cleavage of the C-Br bond. researchgate.net This cleavage generates a radical site on the surface, which subsequently reacts with the C≡N cyano group of the physisorbed benzonitrile molecule, forming a new −C–N═C– covalent linkage. researchgate.net These findings highlight the potential for precise surface functionalization and the creation of tailored molecular architectures using this compound.

[2+2]-like Cycloaddition on Semiconductor Surfaces

Metathesis Reactions

Olefin metathesis reactions, particularly cross-metathesis (CM), leverage the reactivity of the alkene moiety in this compound for carbon-carbon bond formation. These reactions are powerful tools for synthesizing functionalized olefins under mild conditions. organic-chemistry.org

Alkene Cross-Metathesis for Nitroolefin Synthesis

This compound is widely utilized in the synthesis of nitroolefins via alkene cross-metathesis. This application highlights its utility in generating valuable organic compounds through a controlled and efficient catalytic process. fishersci.sewikidata.orgnih.govnih.govacs.orgfishersci.com

Cross-Metathesis with Silsesquioxanes

This compound plays a significant role in the synthesis of silsesquioxanes (SQ) bearing 4-bromostyrenyl substituents. fishersci.senih.govnih.govacs.orgwikipedia.orgnih.govnih.gov Deca- and dodecavinyl derivatives of T10 and T12 silsesquioxanes undergo cross-metathesis with this compound in the presence of Grubbs first-generation catalyst (Ru-1) to form 4-bromostyryl derivatives. beilstein-journals.org For instance, the treatment of octa(vinyl)silsesquioxane (OVS) with styrene derivatives in dichloromethane (B109758) at 45 °C using a first-generation Grubbs' catalyst resulted in nearly complete conversion within 9 hours, with the cross-metathesis showing stereoselectivity towards the E-isomers. mdpi.com In another study, the formation of mono(p-bromostyryl)heptaisobutylsilsesquioxane (M1-Br) from para-bromostyrene and Grubbs first-generation catalyst was reported with a 68% yield. nih.gov

Table 1: Representative Cross-Metathesis Reactions Involving this compound and Silsesquioxanes

Silsesquioxane DerivativeThis compound EquivalentsCatalyst (Mol%)ConditionsYield (%)StereoselectivityReference
T10/T12 Deca-/DodecavinylNot specifiedRu-1CH2Cl2, 40 °C, 24 h>60 (for similar)Not specified beilstein-journals.org
Octa(vinyl)silsesquioxane (OVS)7 (styrene analog)Grubbs 1st Gen (1.0)CH2Cl2, 45 °C, reflux, 9 hNear complete conversionE-isomer mdpi.com
Heptaisobutylsilsesquioxane3Grubbs 1st Gen (3.0)Not specified68Not specified nih.gov

Catalytic Transformations Involving this compound

Copper-Catalyzed Reactions

Copper(I)-catalyzed 1,3-halogen migration is an unusual reaction observed with 2-bromostyrenes, where the bromine activating group is reincorporated into the final product with concomitant borylation of the aryl halide bond. mdpi.comsci-hub.sensf.govnih.gov Mechanistic studies, including experimental and computational analyses, indicate that this reaction proceeds without changes in the copper's oxidation state, but rather through a series of formal sigmatropic shifts. mdpi.comnsf.govnih.gov The proposed mechanism involves the coordination of a copper hydride to the styrene, followed by regioselective hydrometallation to form a benzyl (B1604629) copper species. An unexpected dearomatization/rearomatization sequence, coupled with a 1,4-bromide shift, leads to the key aryl Cu(I) intermediate. A final σ-bond metathesis with pinacolborane (HBpin) regenerates the copper hydride catalyst and yields the product. acs.orgnih.govsci-hub.st This 1,3-halogen migration represents a unique pathway to access arylcopper(I) species. mdpi.com

Enantioselective versions of this copper-catalyzed 1,3-halogen migration have been developed. For instance, using an (S,S)-Ph-BPE ligand, enantiomeric ratios (er) of up to 99:1 have been achieved for the formal enantioselective addition of HBr to various substituted styrenes. acs.orgnih.govrsc.org The resulting benzyl bromides can then be displaced with a range of nucleophiles, including sulfur, selenium, nitrogen, and carbon, to yield functionalized benzyl- and aryl products with high enantiomeric ratios. acs.org

Table 2: Enantioselective Copper-Catalyzed 1,3-Halogen Migration

Substrate TypeLigandEnantiomeric Ratio (er)Reference
Substituted Styrenes(S,S)-Ph-BPEUp to 99:1 acs.orgnih.govrsc.org
β-carbon substituted styrene, C5 fluorineNot specifiedModerate er rsc.org
Specific derivativeNot specified> 99:1 rsc.org

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions involving this compound derivatives have proven effective for constructing complex cyclic systems. A notable example is the [2+1+1] annulation reaction of (Z)-bromostyrene derivatives with norbornenes, which yields bismethylenecyclobutane derivatives in high yields. sci-hub.sersc.orgcaltech.edursc.org This domino coupling reaction is characterized by a double Heck-type coupling process, twofold C(sp2)-H bond activation, and the formation of three new carbon-carbon bonds. sci-hub.sersc.orgcaltech.edursc.org Optimization studies for this reaction, using (Z)-1-(2-bromovinyl)-3-chlorobenzene and endo-N-(p-tolyl)norbornenesuccinimide, showed that Pd(OAc)2 was a superior catalyst compared to PdCl2, Pd(PPh3)4, and Pd(dppf)Cl2, with yields ranging from 66% to 91%. Triphenylphosphine (PPh3) was identified as the optimal ligand, affording the bismethylenecyclobutane product in 91% yield under conditions of Cs2CO3 in toluene (B28343) at 110 °C for 12 hours. rsc.org

Table 3: Selected Conditions and Yields for Palladium-Catalyzed [2+1+1] Annulation

CatalystLigandYield (%)ConditionsReference
Pd(OAc)2PPh391Cs2CO3, Toluene, 110 °C, 12 h rsc.org
PdCl2Not specified66-84Not specified rsc.org
Pd(PPh3)4Not specified66-84Not specified rsc.org
Pd(dppf)Cl2Not specified66-84Not specified rsc.org

Advanced Materials Applications and Engineering of 4 Bromostyrene Derivatives

Polymer Chemistry and Engineering

The incorporation of 4-bromostyrene into polymer chains offers a versatile platform for creating advanced materials with tailored properties. The bromine atom serves as a reactive handle for post-polymerization modifications and influences the polymer's intrinsic characteristics.

Synthesis of Polystyrene Derivatives with Enhanced Properties

The synthesis of polystyrene derivatives incorporating this compound can be achieved through various polymerization techniques, including free radical polymerization and controlled radical polymerization methods like atom transfer radical polymerization (ATRP). cd-bioparticles.netrsc.org The presence of the bromine atom on the styrene (B11656) monomer allows for the creation of polymers with enhanced thermal stability and mechanical properties.

One significant application of poly(this compound) is as a precursor for more complex polymer architectures. For instance, cyclic poly(this compound) (c-PBrS) has been synthesized using a combination of ATRP and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This cyclic polymer serves as a universal precursor for creating cyclic-brush polymers through post-polymerization modification via Suzuki coupling reactions. rsc.org This method allows for the complete transformation of the repeating units into the desired functionalized polymers, such as cyclic functional poly[(4-methoxyphenyl)styrene] and cyclic-brush polystyrene, with high efficiency. rsc.org

Furthermore, this compound is utilized in the Heck reaction for the synthesis of poly(1,4-phenylenevinylene), a conductive polymer with applications in optoelectronics. fishersci.comcymitquimica.comchemicalbook.com It is also a key monomer in the synthesis of silsesquioxanes (SQ) bearing 4-bromostyrenyl substituents, which can be further modified to create functionalized materials. sigmaaldrich.combeilstein-journals.org

Table 1: Polymerization Methods and Applications of this compound

Polymerization Method Resulting Polymer/Derivative Key Feature/Application
Free Radical Polymerization Poly(this compound) Enhanced thermal and mechanical properties.
Atom Transfer Radical Polymerization (ATRP) & CuAAC Cyclic Poly(this compound) (c-PBrS) Precursor for cyclic-brush polymers via Suzuki coupling. rsc.org
Heck Reaction Poly(1,4-phenylenevinylene) Conductive polymer for optoelectronics. fishersci.comcymitquimica.comchemicalbook.com
Copolymerization Ethylene (B1197577)/p-TMSSt Copolymers Precursor for halogenated polystyrene derivatives with tunable elastic properties. rsc.org

Photodegradation Kinetics of Poly(this compound)

The study of the photodegradation of poly(this compound) is crucial for understanding its stability and long-term performance, particularly in outdoor applications. scirp.org When exposed to UV radiation, especially in the presence of oxygen, poly(this compound) films undergo photo-oxidative degradation. scirp.orgresearchgate.net This process can be monitored using spectroscopic techniques such as fluorescence, FT-IR, and UV-VIS spectroscopy. scirp.orgresearchgate.net

Research has shown that the photodegradation of poly(this compound) in solution is influenced by the polarity of the solvent. researchgate.net The process often involves random chain scission, leading to the formation of polyenes and carbonyl compounds. researchgate.net The presence of plasticizers, such as phthalates and terephthalates, can accelerate the photodegradation processes within the polymer chains. scirp.orgresearchgate.net The mechanism of degradation is analogous to that of polystyrene, involving the loss of the halogen as hydrogen halide, which creates points of weakness in the polymer backbone. scirp.org

Fabrication of Conductive Polymer Thin Films on Semiconductors

This compound plays a crucial role in the bottom-up fabrication of conductive polymer thin films on semiconductor surfaces. A key strategy involves the surface-initiated polymerization of monomers to create well-defined polymer brushes. osti.gov For example, a thin layer of poly(this compound) (PSBr) can be grown on substrates like graphene through self-initiated photografting and photopolymerization (SIPGP). rsc.orgtu-dresden.de In this process, UV irradiation generates radicals on the substrate surface, which then initiate the polymerization of this compound. tu-dresden.de

These PSBr brushes serve as a platform for the subsequent growth of conductive polymers. The bromobenzene (B47551) functionalities on the polymer chains can be used to initiate Kumada catalyst-transfer polycondensation (KCTP) to grow polymers like poly(3-hexylthiophene) (P3HT), forming a conductive polymer carpet on the substrate. tu-dresden.de This method allows for the creation of p-n junction heterostructures by depositing n-type materials, such as MoS2 flakes, onto the conductive polymer layer, demonstrating their potential in solar energy conversion. tu-dresden.de Vapour phase polymerization (VPP) is another technique for producing thin films of conductive polymers, where an oxidant-coated substrate is exposed to monomer vapor. researchgate.net

Block Copolymer Self-Assembly and Nanosphere Formation

Block copolymers (BCPs) containing this compound can self-assemble into various ordered nanostructures, a property that is extensively utilized in nanotechnology and materials science. numberanalytics.comaps.orgnih.gov The immiscibility between the different polymer blocks drives this microphase separation, leading to the formation of morphologies such as spheres, cylinders, and lamellae. nih.gov

An example is the synthesis of poly(propylene glycol)-b-poly(this compound) (PPG-b-PBS) diblock copolymers via Atom Transfer Radical Polymerization (ATRP). researchgate.net These amphiphilic block copolymers can self-assemble in a water/oil system to form luminescent nanospheres with a core-shell structure. researchgate.net The self-assembly of BCPs can also be used to create templates for fabricating nanostructured materials. For instance, polystyrene-b-poly(ethylene oxide) (PS-b-PEO) block copolymers can form perpendicularly oriented PEO cylinders within a PS matrix, which can be used as a template to create arrays of inorganic nanoparticles or nanowires. researcher.life The blending of BCPs with homopolymers provides another avenue to tailor the self-assembled morphologies and ordering kinetics. aps.org

Surface Science and Nanotechnology

The ability of this compound to form well-defined layers on surfaces makes it a valuable molecule in surface science and nanotechnology, particularly for the creation of self-assembled monolayers.

Self-Assembled Monolayers (SAMs) on Surfaces

This compound can form dense and continuous self-assembled monolayers (SAMs) on various substrates, most notably on silicon surfaces. northwestern.eduacs.org These SAMs are typically grown photochemically on hydrogen-terminated Si(111) surfaces. northwestern.eduepj.org The process involves irradiating a thin layer of neat this compound on the surface with UV light. northwestern.edu

Detailed structural characterization using a suite of techniques including X-ray standing waves (XSW), X-ray reflectivity (XRR), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) has provided significant insights into the structure of these SAMs. northwestern.eduacs.orgepj.org Studies have shown that the this compound molecules covalently bond to the silicon surface and stand upright with a slight molecular tilt. epj.orgnorthwestern.edu The bromine atom remains at the terminal end of the molecule, providing a chemically active handle for further surface functionalization through reactions like Suzuki coupling. northwestern.edu This makes this compound SAMs a promising platform for applications in molecular electronics and biosensing. northwestern.eduacs.org

Table 2: Structural Characteristics of this compound SAMs on Si(111)

Parameter Value Technique(s) Reference(s)
Molecular Coverage ~0.46-0.5 ML XRR, XRF northwestern.eduacs.org
SAM Thickness ~8.50 Å XRR northwestern.eduacs.org
Molecular Tilt Angle ~17° XRR, DFT northwestern.eduacs.orgepj.org
Bromine Atom Height (above Si surface) ~8.5 Å XSW, XRR northwestern.eduacs.orgepj.org
Bonding Covalent C-Si bond XPS northwestern.edu
Photochemical Growth of Br-terminated SAMs on Si(111)

The organic functionalization of silicon surfaces is a promising avenue for applications ranging from biosensing to molecular electronics. nih.govacs.org A key strategy in this field is the formation of self-assembled monolayers (SAMs), where a layer of organic molecules arranges itself into an ordered film on a substrate. acs.org this compound is utilized for the photochemical growth of bromine-terminated SAMs on hydrogen-terminated Si(111) surfaces. nih.govacs.org

The process is typically conducted in an inert atmosphere, such as a nitrogen-filled glove box, to prevent oxidation of the silicon substrate. northwestern.edunorthwestern.edu A thin layer of neat this compound is applied to cover the entire surface of the Si(111). northwestern.edu The growth of the SAM is then initiated photochemically, for example, by using a 254 nm UV pen lamp. northwestern.edunorthwestern.edu This UV irradiation is believed to generate local radicals on the silicon surface by abstracting hydrogen from the native sp³ hybridized defects, which then initiate a free-radical polymerization of the this compound molecules. tu-dresden.de This method results in the formation of a dense, continuous, and atomically flat monolayer covalently bonded to the silicon surface. nih.govacs.orgnorthwestern.edu The bromine functional group of the this compound molecule is preserved at the top of the SAM, making it available for subsequent chemical modifications. nih.govacs.org

Silsesquioxane Synthesis and Functionalization

This compound is a valuable reagent in the synthesis and functionalization of silsesquioxanes, which are a class of organosilicon compounds with a cage-like structure (Si-O-Si core) and tunable organic groups on their periphery. chemicalbook.comnih.gov These hybrid organic-inorganic materials, particularly polyhedral oligomeric silsesquioxanes (POSS), are building blocks for advanced materials. researchgate.net

The modification of vinyl- and styryl-functionalized silsesquioxanes with this compound is commonly achieved through olefin cross-metathesis (CM) and Heck coupling reactions. beilstein-journals.org For instance, divinyl-substituted T₁₀ and T₁₂ silsesquioxanes can effectively undergo cross-metathesis with this compound in the presence of a ruthenium catalyst (e.g., Ru-1) to produce 4-bromostyryl-functionalized silsesquioxanes. beilstein-journals.org Similarly, the Heck coupling of this compound with vinyl-POSS derivatives leads to the formation of oligomeric products where the silsesquioxane core is incorporated into the polymer backbone. beilstein-journals.org

Modified Silsesquioxanes for Catalysis and Electronic Materials

The functionalization of silsesquioxanes with this compound is a key step toward creating materials with tailored properties for catalysis and electronics. beilstein-journals.org The bromine atom serves as a synthetically useful handle for further modifications. beilstein-journals.org

The 4-bromostyryl derivatives of T₁₀ and T₁₂ silsesquioxanes can be subsequently modified via Heck coupling with other substituted styrenes, such as styrene itself to produce stilbenevinyl derivatives or with 4-acetoxystyrene. beilstein-journals.org The resulting acetoxy-functionalized compounds can then be hydrolyzed to yield hydroxy-functionalized silsesquioxanes. beilstein-journals.org These multi-step synthetic routes allow for the gradual and controlled development of the organic shell of the silsesquioxane cage, enabling the creation of new star polymers, dendrimers, or hyperbranched molecules. beilstein-journals.org For example, hydroxy-functionalized POSS derivatives have been reacted with adipic acid chloride to form highly crosslinked polyesters. beilstein-journals.org

Furthermore, octa(bromostyryl)silsesquioxanes have been modified using Sonogashira coupling reactions with various terminal alkynes in the presence of palladium/copper catalytic systems. nih.govacs.org This strategy allows for the attachment of complex moieties, such as (styrylethynylphenyl)terpyridine, to the silsesquioxane core. nih.gov The resulting materials can self-assemble into coordination polymers with interesting emission properties, rendering them promising candidates for light-emitting materials in electronic devices. nih.gov

Organic Electronics Applications

This compound and its polymer, poly(this compound), are important materials in the field of organic electronics, serving as precursors and structural components for conductive polymers and devices. nih.gov

Production of Conductive Polymers

Poly(this compound) (PSBr) serves as a key macroinitiator for grafting conductive polymers from various substrates. tu-dresden.defigshare.com One approach involves the surface-initiated polymerization (SIP) of this compound on a substrate like graphene. tu-dresden.de UV irradiation initiates the polymerization from native defect sites on the graphene, creating a covalently attached PSBr brush layer. tu-dresden.de This PSBr layer can then be used to initiate Kumada Catalyst-Transfer Polycondensation (KCTP) of monomers like 2-bromo-5-chloromagnesio-3-alkylthiophene to grow conductive poly(3-hexylthiophene) (P3HT) chains. tu-dresden.defigshare.com This process creates a "conductive polymer carpet" where the P3HT is firmly anchored to the substrate, which is crucial for the stability of flexible electronic devices. figshare.com This grafting occurs not just at the surface but also inside the swollen PSBr film, creating an interpenetrated network. figshare.com

Another application involves using this compound as a crosslinking agent. For instance, it has been used to crosslink styryl-modified ferrophosphorus (B3285494) particles, a type of conducting pigment, to create a polymer-bound conductive material. tandfonline.com

Building Block for Organic Light-Emitting Diodes

This compound is an important building block in the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs). chemicalbook.comscitechnol.com One of the most significant applications is its role in the Heck reaction for the synthesis of poly(1,4-phenylenevinylene) (PPV) and its derivatives. chemicalbook.com PPV is a well-known electroluminescent polymer used in the emissive layer of OLEDs. The Heck reaction provides a versatile route to couple vinyl groups with aryl halides, and the use of monomers like this compound allows for the controlled construction of the conjugated polymer backbone necessary for light emission. chemicalbook.com While not always a direct component in the final emissive material, its use in synthesizing precursors and modifying other building blocks, such as carbazole (B46965) derivatives, allows for the fine-tuning of the optoelectronic properties of materials used in OLEDs. researchgate.net

Spectroscopic and Computational Studies in 4 Bromostyrene Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for characterizing materials derived from 4-bromostyrene. They allow for the investigation of electronic transitions, vibrational modes, elemental composition, and structural arrangements, which are crucial for understanding the properties and behavior of these materials.

Fluorescence Spectroscopy in Polymer Degradation Studies

Fluorescence spectroscopy is a sensitive technique used to study the photodegradation of polymers containing this compound. The photodegradation of poly(this compound) films, when irradiated with 265 nm UV light in the presence of oxygen, has been investigated using this method. scirp.org The appearance of new fluorescence bands upon irradiation indicates the degradation of the polymer. scirp.org

In studies of para-substituted polystyrenes, including poly(this compound), fluorescence decay times have been measured in both solid films and solutions. researchgate.net These measurements, often showing biexponential decay, reveal contributions from both monomer and excimer fluorescence, providing insights into the polymer's conformation and degradation pathways. researchgate.net The intensity of fluorescence can be influenced by the polarity of the solvent, which can, in turn, affect the rate of photodegradation. researchgate.netsemanticscholar.org The introduction of plasticizers has also been shown to increase the photodegradation processes in poly(this compound) chains. scirp.org

FT-IR Spectroscopy in Polymer Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for analyzing the chemical structure of polymers derived from this compound. In the study of poly(this compound) photodegradation, an increase in the intensities of the carbonyl and hydroxyl regions of the FT-IR spectrum provides clear evidence of photo-oxidation. scirp.org This is attributed to the formation of alcohols and aliphatic ketones resulting from hydrogen abstraction during chain scission. scirp.org

FT-IR is also used to confirm the successful synthesis of copolymers and modified polymers. For instance, in the creation of cyclic poly(this compound), the disappearance of the characteristic azide (B81097) absorption signal around 2100 cm⁻¹ confirms the successful ring closure reaction. rsc.org Similarly, when characterizing porous aromatic frameworks, the disappearance of C-Br bond signals around 1078 cm⁻¹ and 500-600 cm⁻¹ indicates the complete conversion of the starting material containing the this compound unit. rsc.org

Functional GroupCharacteristic FT-IR Absorption (cm⁻¹)Reference
Azide (N₃)~2100 rsc.org
Carbon-Bromine (C-Br)~1078, 500-600 rsc.org
Carbonyl (C=O)Increased intensity upon degradation scirp.org
Hydroxyl (O-H)Increased intensity upon degradation scirp.org

UV-VIS Spectroscopy in Polymer Analysis

Ultraviolet-visible (UV-VIS) spectroscopy is employed to monitor changes in the electronic structure of this compound-containing polymers, particularly during degradation or modification. In photodegradation studies of poly(this compound) films, an increase in the absorption intensity and the appearance of a new absorption band at a longer wavelength with increasing irradiation time are observed. scirp.org This indicates the formation of new photoproducts. semanticscholar.org

UV-Vis spectroscopy is also used to verify film composition in polymer blends. For example, it has been used to confirm the composition of films containing poly(this compound) and other polymers like P3HT and PCBM. nist.gov Furthermore, in the synthesis of bifunctional polymers, normalized UV-Vis spectra are used to track the successful creation of derivatives, such as the conversion of a poly(this compound) derivative to a poly(4-vinyltriphenylamine) derivative. uni-bayreuth.de

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and chemical states of atoms in thin films and self-assembled monolayers (SAMs) of this compound. In the analysis of this compound SAMs on silicon (Si(111)) surfaces, XPS confirms that bromine atoms are preserved at the top of the monolayer and are covalently bonded to carbon (C-Br) rather than to the silicon substrate. acs.orgnih.gov High-resolution XPS can distinguish the Br 3d peaks at 70.5 and 71.5 eV, confirming the integrity of the C-Br bond.

XPS is also utilized to study the grafting of polymers from poly(this compound) films. For example, it has been used to investigate the structure of composite films formed by grafting poly(3-hexylthiophene) (P3HT) from a poly(this compound) supporting layer. figshare.comresearchgate.net Additionally, composition depth profiling using XPS in conjunction with argon ion sputtering can reveal the distribution of different components within a blended polymer film, such as the intermixing of poly(this compound) and P3HT. nist.gov

ElementBinding Energy (eV)SpeciesReference
Br 3d70.5, 71.5C-Br

X-ray Reflectivity (XRR) and X-ray Standing Waves (XSW) for SAM Characterization

X-ray Reflectivity (XRR) and X-ray Standing Waves (XSW) are powerful, non-destructive techniques used to obtain detailed structural information about self-assembled monolayers (SAMs) of this compound on substrates like Si(111). acs.orgnorthwestern.edu

XRR provides precise measurements of the SAM thickness, molecular tilt angle, and interface roughness. northwestern.edunorthwestern.edu For this compound SAMs on Si(111), XRR data have indicated a monolayer thickness of approximately 8.5 Å and a molecular tilt angle of about 17 degrees. acs.orgnih.gov This technique has also been used to study the smoothness of polymer blend films, where the addition of poly(this compound) to a PCBM film was found to significantly increase the film's smoothness. nist.gov

XSW, often used in conjunction with X-ray fluorescence (XRF), provides a three-dimensional map of the distribution of specific atoms within the SAM. acs.orgnorthwestern.edu In the case of this compound SAMs, XSW has been used to triangulate the position of the bromine atoms, revealing that they are located over the T4 sites of the Si(111) lattice at a height of 8.50 Å above the top silicon layer. acs.orgnih.govnorthwestern.edu This combination of XRR and XSW allows for a comprehensive structural determination, including the direction of the molecular tilt.

TechniqueMeasured ParameterValue for this compound SAM on Si(111)Reference
XRRSAM Thickness8.5 Å acs.orgnih.gov
XRRMolecular Tilt Angle~17° acs.orgnih.gov
XRRMolecular Coverage46% acs.orgnih.govnorthwestern.edu
XSW/XRFBr Atom Height8.50 Å acs.orgnih.govnorthwestern.edu
XSW/XRFBr Atom PositionOver T4 sites acs.orgnih.govnorthwestern.edu
XRFBr Atomic Coverage50% acs.orgnih.govnorthwestern.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound and its polymers. Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure and purity of the monomer and to characterize the resulting polymers. guidechem.comchemicalbook.com

For poly(this compound), ¹H NMR spectra typically show broad signals for the polymer backbone protons between 1.25 and 1.56 ppm, and aromatic protons between 6.29 and 7.16 ppm. uni-bayreuth.de In copolymers of this compound and carbon monoxide, the ¹H NMR spectrum shows signals for the aromatic protons between 7.54 and 6.36 ppm, the methine proton between 4.13 and 3.75 ppm, and the methylene (B1212753) protons in the range of 3.24 to 2.80 ppm and 2.79 to 2.33 ppm. amazonaws.com

¹³C NMR of these copolymers reveals signals for the carbonyl carbon between 209.2 and 207.2 ppm, the ipso-carbon between 135.4 and 133.9 ppm, the aromatic carbon attached to bromine at 122.4 ppm, other aromatic carbons around 132.4 and 129.9 ppm, the methine carbon between 53.3 and 52.9 ppm, and the methylene carbons from 45.3 to 42.5 ppm. amazonaws.com

Two-dimensional NMR techniques, such as NOESY, are also employed to study the spatial relationships between protons in the this compound molecule, although these can sometimes be affected by COSY artifacts. rsc.org

NucleusCompound/PolymerChemical Shift (δ, ppm)AssignmentReference
¹HPoly(this compound)1.25-1.56Polymer backbone uni-bayreuth.de
¹HPoly(this compound)6.29, 7.16Aromatic protons uni-bayreuth.de
¹HThis compound/CO copolymer7.54-6.36Ar-H amazonaws.com
¹HThis compound/CO copolymer4.13-3.75CH amazonaws.com
¹HThis compound/CO copolymer3.24-2.80, 2.79-2.33CH₂ amazonaws.com
¹³CThis compound/CO copolymer209.2-207.2C=O amazonaws.com
¹³CThis compound/CO copolymer135.4, 135.2, 134.4, 133.9Cipso amazonaws.com
¹³CThis compound/CO copolymer122.4Ar-C-Br amazonaws.com
¹³CThis compound/CO copolymer53.3, 52.9CH amazonaws.com
¹³CThis compound/CO copolymer45.3-42.5CH₂ amazonaws.com

Computational Chemistry and Modeling

Computational chemistry and modeling have become indispensable tools in the study of this compound and its derivatives, providing deep insights into molecular behavior, reaction mechanisms, and the properties of resulting materials. These theoretical approaches complement experimental findings, offering a molecular-level understanding that is often difficult to achieve through empirical methods alone.

Mechanistic Studies through Computational Approaches

Computational methods, particularly DFT, have been instrumental in elucidating the mechanisms of various reactions involving this compound. These theoretical investigations provide insights into reaction pathways, transition states, and the kinetics of processes like polymerization and cycloadditions.

In the context of free-radical polymerization, quantum chemistry has emerged as a powerful tool for characterizing the kinetics of individual reaction steps. researchgate.net DFT calculations have been used to support experimental findings on the oxidative polymerization of para-substituted styrene (B11656) derivatives, including this compound. researchgate.net These theoretical studies helped to explain why both electron-donating and electron-withdrawing groups enhance the rate of oxidative polymerization. researchgate.net

Computational analysis has also been applied to understand cycloaddition reactions. For instance, the intramolecular cycloaddition of α-bromostyrene-functionalized amides was investigated, with DFT calculations helping to discuss the regioselectivity, stereoselectivity, and reaction mechanisms. rsc.org These studies suggested a radical mechanism potentially involving molecular oxygen. rsc.org In another study, an enantioselective Cu(I)-catalyzed 1,3-halogen migration reaction was examined. researchgate.net Computational modeling helped to understand the reaction outcome by correlating yields with substrate and product features, such as electron density and steric bulk. researchgate.net

The nudged elastic band method (NEB), a computational technique for finding reaction pathways, was used in conjunction with DFT to explore the adsorption pathways of this compound on silicon surfaces, providing a deeper understanding of the adsorption mechanism. ncl.edu.tw

Modeling of Dipole Moments in Poly(this compound)

The dielectric properties and conformation of polymers are closely related to the dipole moments of their constituent monomer units. Computational modeling and experimental measurements have been used to study the dipole moments of poly(this compound) (PBrS).

Studies have determined the average dipole moments per constitutional repeating unit (μ) for PBrS in various solvents and at different temperatures from dielectric constant and density measurements. capes.gov.brresearchgate.net The dipole moment ratio (Dr), which compares the mean-square dipole moment of the polymer to that of its corresponding monomeric unit (in this case, 4-bromoethylbenzene), provides information about the conformational structure of the polymer chain. capes.gov.brresearchgate.net For PBrS in benzene (B151609) at 25°C, the dipole moment ratio was found to be 0.467. capes.gov.brresearchgate.net The temperature dependence of this ratio was observed to be small but positive. capes.gov.brresearchgate.net

Quantum chemical descriptors, including dipole and quadrupole moments, have been calculated for the monomer, dimer, and tetramer of this compound to understand how small structural changes affect the glass transition temperature of the corresponding polymers. These theoretical calculations of dipole and quadrupole moments, along with molecular volume, have been assessed for their predictive performance by comparison with experimental data.

Dipole Moment of Poly(this compound) in Different Solvents at 25°C

SolventAverage Dipole Moment per Unit (μ) in Debye (D)
Benzene1.371
1,4-Dioxane1.413

This table shows the average dipole moment per repeating unit of poly(this compound) measured in two different solvents at 25°C. capes.gov.brresearchgate.net (1 D ≈ 3.33564 × 10⁻³⁰ C·m). capes.gov.brresearchgate.net

Biological Interactions and Environmental Considerations

Biological Activity Assessments

Cytotoxic Effects and Structure-Toxicity Relationships of Halogenated Styrene (B11656) Analogues

The cytotoxicity of halogenated styrene derivatives, including 4-bromostyrene, has been a subject of scientific investigation to understand their potential impact on biological systems. Studies have shown that the presence and nature of the halogen substituent on the styrene molecule play a crucial role in its toxic effects.

In a study utilizing CYP2E1 transgenic cells, which are specialized cells used to study metabolism-dependent toxicity, a clear structure-toxicity relationship was observed among para-halogenated styrene analogues. nih.govnih.gov The order of cytotoxicity was determined to be this compound > 4-chlorostyrene (B41422) > 4-fluorostyrene (B1294925), which was approximately equal in toxicity to the non-halogenated styrene. nih.govnih.govresearchgate.net This indicates that the bromine-substituted compound exhibited the highest toxicity among the tested analogues. nih.gov

Specifically, at a concentration of 100 μM, this compound led to a significant decrease in cell viability, recorded at 39.6%, while 4-chlorostyrene induced a 57.7% decrease relative to the control group. nih.gov The higher cytotoxicity of this compound is linked to several factors, including the efficiency of its metabolism to its corresponding oxide, this compound oxide. nih.govnih.gov This metabolic activation is a key step, as the resulting epoxide is considered the major metabolite responsible for the cytotoxic effects. nih.gov

Furthermore, the electrophilicity of the formed oxides and their ability to deplete cellular glutathione (B108866) and form protein adducts are consistent with the observed order of cytotoxicity. nih.govnih.gov The substitution with a halogen atom, particularly bromine, enhances the cytotoxicity. This is attributed to bromine's polarizability and its capacity to form stable adducts, leading to greater cellular damage. In contrast, wild-type cells, which lack the specific metabolic enzyme, were less susceptible to the toxic effects of these compounds. nih.govnih.gov

Table 1: Cytotoxicity of Styrene and Halogenated Styrene Analogues in CYP2E1 Transgenic Cells

Compound Concentration (μM) Decrease in Cell Viability (%)
This compound 100 39.6
4-Chlorostyrene 100 57.7
4-Fluorostyrene 100 ~ Styrene
Styrene 100 ~ 4-Fluorostyrene

Data sourced from a study on the structure-toxicity relationship of para-halogenated styrene analogues. nih.gov

Enzymatic Reactions and Microbial Degradation Pathways

This compound and its derivatives are subject to enzymatic reactions and microbial degradation, which are important processes in their environmental fate and potential for bioremediation. The microbial degradation of styrene and its analogues often proceeds through a side-chain oxygenation pathway.

Key enzymes involved in this pathway include:

Styrene Monooxygenase (SMO): This enzyme catalyzes the initial epoxidation of the vinyl side-chain of styrene to form styrene oxide.

Styrene Oxide Isomerase (SOI): This membrane-bound enzyme then converts the resulting styrene oxide into phenylacetaldehyde (B1677652). semanticscholar.org

Phenylacetaldehyde Dehydrogenase (PAD): This enzyme further metabolizes phenylacetaldehyde to phenylacetic acid.

Bacteria such as Pseudomonas and Rhodococcus have been identified to utilize styrene and its derivatives as a carbon source through these enzymatic reactions. Studies have shown that this compound oxide can be completely transformed into 4-bromophenylacetic acid. In one study, this conversion took 150 minutes, which was faster than the conversion of 4-chlorostyrene oxide (360 minutes) and significantly faster than that of 4-fluorostyrene oxide (24 hours).

Research on Pseudomonas putida has demonstrated that styrene oxide and its derivatives, including this compound, can induce the activities of enzymes involved in the styrene degradation pathway. Specifically, this compound was found to be a potent inducer of SOI and PAD activities. Similarly, Rhodococcus opacus has been shown to effectively metabolize this compound oxide, highlighting its potential as a biocatalyst for environmental applications.

More recently, directed evolution has been used to develop a styrene hydratase from a fatty acid hydratase (MhyFAH) originally from the bacterium Marinitoga hydrogenitolerans. researchgate.net This engineered enzyme can catalyze the enantioselective hydration of this compound to produce the corresponding chiral alcohol with high yield (79%) and excellent enantioselectivity (>99:1). d-nb.info

Environmental Fate and Transport

Bioconcentration and Volatilization in Aquatic Systems

The environmental fate of this compound in aquatic systems is influenced by processes such as bioconcentration and volatilization. Bioconcentration, the accumulation of a chemical in an organism from the surrounding water, is not expected to be a significant process for this compound. zoro.com This is supported by a low estimated bioconcentration factor (BCF) of 3.

Volatilization, the transfer of a substance from a liquid to a gaseous phase, is expected to be an important fate process for this compound in aquatic environments. zoro.com This is suggested by its estimated Henry's Law constant of 5.5 x 10⁻⁴ atm-cu m/mole. nih.gov The volatilization half-life, which is the time it takes for half of the compound to escape from the water, has been estimated to be approximately 6 hours from a model river and 6 days from a model lake. These estimates suggest that volatilization from environmental waters should be rapid. zoro.com In aquatic systems, this compound may also partition from the water column to organic matter in sediments and suspended solids. zoro.com

Degradation by Photochemically Produced Hydroxyl Radicals and Ozone in Atmosphere

Once volatilized into the atmosphere, this compound is subject to degradation by photochemically produced reactive species, primarily hydroxyl radicals (•OH) and ozone (O₃). The hydroxyl radical is a highly reactive oxidant and is often referred to as the "detergent of the atmosphere" due to its role in cleansing the air of many pollutants. niwa.co.nzniwa.co.nz

Vapor-phase this compound will be degraded in the atmosphere through reactions with these oxidants. nih.gov The estimated half-life for the reaction of vapor-phase this compound with photochemically produced hydroxyl radicals is approximately 22 hours. nih.gov The reaction with ozone is another important atmospheric degradation pathway, with an estimated half-life of about 6 days. nih.gov These reactions are likely to be important fate processes for this compound in the atmosphere. zoro.com

Table 2: Estimated Atmospheric Degradation Half-lives of this compound

Reactant Estimated Half-life
Hydroxyl Radicals (•OH) ~22 hours
Ozone (O₃) ~6 days

Data based on estimations of atmospheric fate processes. nih.gov

Soil Mobility and Partitioning to Organic Matter

The behavior of this compound in soil is governed by its mobility and its tendency to partition to soil organic matter. Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 960, this compound is expected to have low mobility in soil. nih.gov A higher Koc value indicates a stronger tendency for a chemical to adsorb to soil particles, particularly the organic matter fraction, and thus be less mobile.

This low mobility suggests that if released to soil, this compound is likely to be retained in the upper soil layers and is less likely to leach into groundwater. nih.gov The partitioning to organic matter is a key factor controlling its transport and availability in the soil environment. nih.gov

Q & A

Q. How does Br termination in this compound SAMs enable hybrid organosilicon device fabrication?

  • Application Insight : Br serves as a reactive handle for coupling with conductive polymers or redox-active moieties. The SAM’s insulating properties (8.5 Å thickness) and Br accessibility enable tailored charge transport interfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.